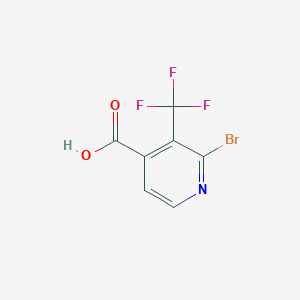

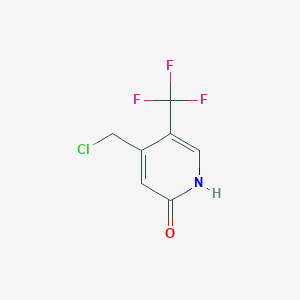

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

概要

説明

“(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is a derivative of tert-Butanesulfinamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide1. It is an organosulfur compound and a member of the class of sulfinamides1. Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”. However, enantiopure tert-butanesulfinamide, a related compound, can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide1.Molecular Structure Analysis

The molecular structure of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is not directly available. However, the related compound, tert-Butanesulfinamide, has the following identifiers1:- Chemical formula: (CH3)3CS(O)NH2

- Molar mass: 121.20 g/mol

- InChI (R/S): InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3

- SMILES (R/S): O=S(N)C©©C

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” are not directly available. However, the related compound, tert-Butanesulfinamide, has the following properties1:- Appearance: white to off-white crystalline solid

- Melting point: 102 to 105 °C

- Storage temperature: 2-8°C

科学的研究の応用

Asymmetric Syntheses

The use of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide in asymmetric syntheses is noteworthy. Truong et al. (2007) described a process where this compound is used in the diastereoselective 1,2-addition of arylmetals to generate highly enriched adducts, which are then converted into 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Stereochemical Aspects and Synthetic Scope

Fernández‐Salas et al. (2014) explored the stereochemical aspects of this compound in the preparation of enantiopure 3-substituted 2,3-dihydro-1,2-benzoisothiazole 1-oxides and related pharmacologically relevant sulfonamides. This study highlights the compound’s utility in creating N-tert-butanesulfinylimines connected with enantiopure benzo-fused sulfinamides (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).

Synthesis of Phthalamide Derivatives

In the synthesis of phthalamide derivatives, Cheng-ron (2015) utilized this compound to create 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide. This synthesis process is notable for its cost-effectiveness, simple operation, and high yield, making it promising for industrial applications (Cheng-ron, 2015).

Correction in Nomenclature

A study by Liu et al. (2016) provided a correction in the nomenclature for compounds related to (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This correction is crucial for ensuring accuracy in scientific communication and further research in this field (Liu, Chen, & Sun, 2016).

Organocatalysis and Asymmetric Synthesis

Dinér, Sadhukhan, & Blomkvist (2014) discussed the role of chiral sulfinamides, such as (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide, as highly enantioselective organocatalysts. These compounds are significant in the development of asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).

Synthesis and Transformation in Organic and Medicinal Chemistry

Qingle et al. (2021) provided a comprehensive review on the synthesis and transformation of sulfinamides, including enantiopure variants like (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This review is beneficial for understanding the broader context of these compounds in organic and medicinal synthesis (Qingle, Zhang, Xi, & Ze, 2021).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.

将来の方向性

Unfortunately, I couldn’t find specific information on the future directions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

(S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQHJZHMIYCJTP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C=N[S@@](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。